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Compound Focus: Chlorophosphorane

CAS No.: 37231-52-0

Cat. No.: S9091293

Study Focus Experimental Approach (from [1] [2]) Computational Approach (from [3])

System P(V)-bis(amidophenolate) SN2 reactions of a hindered
Description chlorophosphoranes (e.g., compound organophosphorus reactant (R11) with
11in [1]) Grignard reagents [3]

| Key Techniques | X-ray crystallography, 3'P NMR spectroscopy, Cyclic Voltammetry, EPR spectroscopy
[1] | Density Functional Theory (DFT) at B3LYP level, Distortion/Interaction-Activation Strain Model (D/I-
ASM), Electrostatic Potential (ESP) maps [3] | | Primary Data Generated | Molecular geometry (bond
lengths/angles), Chemical shifts, Redox potentials, Hyperfine coupling constants [1] | Potential Energy
Surfaces (PES), Transition state structures & energies, Reaction pathways & barriers, Atomic charge
distributions [3] | | Key Insights | Ligand geometry imposes square-pyramidal structure on P; ligand acts as
electron reservoir enabling catalytic disproportionation of hydrazines [1] | Bulky substituents & nucleophile
type dictate mechanism (SN2@P vs. SN2@CI); ion-pair nucleophiles & solvent effects critically influence

reaction pathway & stereochemistry [3] |

Detailed Experimental and Computational Protocols

For a deeper understanding, here are the specific methodological details from these studies, which can serve

as reference protocols.
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1. Experimental Synthesis and Characterization of a Chlorophosphorane [1]

¢ Synthesis: The chlorophosphorane 11 was synthesized by treating the precursor
hydridophosphorane 10 with one equivalent of N-chlorosuccinimide (NCIS) in toluene. The reaction
was stirred at room temperature, concentrated under vacuum, and purified by crystallization to yield
11 as a white solid [1].

e X-ray Crystallography: Single crystals suitable for X-ray diffraction were obtained by slow diffusion
of methanol into a concentrated toluene solution of the compound. The resulting structure confirmed
the near square-pyramidal geometry (1t = 0.02 for precursor 10) [1].

e Spectroscopic Analysis: 3P NMR spectroscopy was performed, with compound 11 showing a
characteristic chemical shift. Cyclic Voltammetry was conducted in dichloromethane with a
supporting electrolyte to measure the ligand-centered redox events [1].

2. Computational Workflow for Reaction Mechanism Elucidation [3]

e Objective: To explain the diastereoselectivity of nucleophilic substitution reactions at a hindered
phosphorus center, which produced inverted or retained configuration depending on the nucleophile
[3].

¢ Methodology: Calculations were performed using Density Functional Theory (DFT) with the
B3LYP functional. The study modeled reactions in both the gas phase and with tetrahydrofuran
(THF) solvation, using the SMD model. To accurately represent the experimental Grignard reagents,
ion-pair nucleophiles (e.g., PhMgCl) were explicitly considered. The distortion/interaction—
activation strain model (D/I-ASM) was applied to analyze energy barriers [3].

¢ Mechanism Proposal: Based on ESP maps and energy profiling, the study proposed a novel
SN2@CI mechanism for the aromatic nucleophile, where the attack initially occurs at the chlorine
atom of the P-CI bond, rather than directly at the phosphorus atom [3].

Workflow for Integrating Both Methods

The following diagram illustrates how computational and experimental data can be integrated in modern
chemical research to provide a complete picture of reactivity, building on the insights from the studies

discussed.
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Key Comparative Insights

The case studies reveal several critical points of comparison:

¢ Strengths Complementarity: Experimental studies provide definitive structural data and
observable reactivity, while computational studies offer atom-level mechanistic insight and
explain stereochemical outcomes that are difficult to deduce from experiment alone [1] [3].

e The Critical Role of System Design: The unique reactivity in [1] stems from a carefully designed
rigid ligand framework, while the novel mechanism in [3] is driven by steric hindrance and
nucleophile identity. This highlights that there is no single "computational vs. experimental” story for

chlorophosphoranes; the data is highly system-dependent.

e The Importance of Modeling Real Conditions: The study in [3] demonstrated that accurate
computational results required modeling solvent effects and explicit ion-pairs (Grignard

reagents), not just isolated molecules in the gas phase.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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